molecular formula C12H18BNO3 B033277 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 445264-61-9

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B033277
CAS No.: 445264-61-9
M. Wt: 235.09 g/mol
InChI Key: QOGNDJLSYMJGPP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Liao et al. (2022) synthesized 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, demonstrating its potential as a raw material for new compounds (Liao et al., 2022).
    • Takagi and Yamakawa (2013) developed a method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) arenes, using a Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).
  • Application in Batteries :

    • Kucuk and Abe (2020) found that DiOB-Py enhances fluoride ion conductivity and CsF solubility in organic liquid electrolyte-based fluoride shuttle batteries, improving their performance (Kucuk & Abe, 2020).
  • Medical Research :

    • Abd El Kader et al. (2012) noted that Pirfenidone-based compounds, including this compound, show promising therapeutic effects for treating fibrosis (Abd El Kader et al., 2012).
    • Wang et al. (2018) highlighted that BSIH analogs, including this compound, show improved hydrolytic stability and cytoprotection against oxidative stress, enhancing their potential for targeting iron sequestration in cells under stress (Wang et al., 2018).
    • Xiao-meng Wang et al. (2015) found that Alkylurea-based compounds, such as this one, can serve as potent PI3K inhibitors and effective anticancer agents (Xiao-meng Wang et al., 2015).
  • Chemical Reactions and Properties :

    • Sopková-de Oliveira Santos et al. (2003) discovered that 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a regioisomer of this compound, exhibits different chemical reactivity and structural properties (Sopková-de Oliveira Santos et al., 2003).
    • Hedidi et al. (2016) revealed that deprotometalation of methoxy and fluoro-pyridines, such as this compound, in tetrahydrofuran shows regioselectivity-computed CH acidity relationships, indicating potential applications in organic synthesis (Hedidi et al., 2016).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . It should be stored as Combustible Solids . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNDJLSYMJGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584511
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445264-61-9
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445264-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methoxy-pyridine (1.453 g, 7.73 mmol) in THF (50 mL) at −78° C. under N2 was added n-BuLi (3.4 mL, 2.5 M in hexanes, 8.5 mmol) dropwise. The mixture was stirred at −78° C. for 30 minutes, then 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (2.4 mL, 11.60 mmol) was added. The reaction mixture was warmed to room temperature for 1 hour, then poured into water and extracted with EtOAc. The combined extracts were washed with water and brine, dried (MgSO4), filtered and concentrated to give 2A (1.221 g, 67.5%) as a colorless oil.
Quantity
1.453 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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